methyl 2-[1,7-dimethyl-2,4-dioxo-9-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate
Description
Methyl 2-[1,7-dimethyl-2,4-dioxo-9-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate (hereafter referred to as Compound A) is a pyrimidopurine derivative characterized by a fused bicyclic heteroaromatic core. Key structural features include:
Properties
IUPAC Name |
methyl 2-[1,7-dimethyl-2,4-dioxo-9-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O4/c1-14-11-24(10-9-15-7-5-4-6-8-15)20-22-18-17(25(20)12-14)19(28)26(13-16(27)30-3)21(29)23(18)2/h4-8,14H,9-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHMOIECOFIWFDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(=O)OC)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[1,7-dimethyl-2,4-dioxo-9-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate typically involves multi-step organic reactions. The process begins with the preparation of the purine and pyrimidine precursors, followed by their condensation under controlled conditions. Key reagents often include methylating agents, strong acids or bases, and specific catalysts to facilitate the formation of the desired ester linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors could also be explored to enhance efficiency and scalability. Purification steps such as recrystallization, chromatography, and distillation are crucial to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
methyl 2-[1,7-dimethyl-2,4-dioxo-9-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can introduce a wide range of functional groups, significantly altering the compound’s properties.
Scientific Research Applications
methyl 2-[1,7-dimethyl-2,4-dioxo-9-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 2-[1,7-dimethyl-2,4-dioxo-9-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. This can result in therapeutic effects, such as inhibition of inflammatory processes or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Compound A shares its pyrimidopurine core with several derivatives, but variations in substituents lead to distinct physicochemical and biological properties. Below is a comparative analysis:
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability : The methyl ester in Compound A may undergo hydrolysis to a carboxylic acid, contrasting with Compound C’s ethyl ester, which is more resistant to esterases .
- Bioactivity : While direct data for Compound A are scarce, pyrimidopurine derivatives with similar diketone motifs (e.g., SAHA-like compounds) show histone deacetylase (HDAC) inhibition . However, substituent variations (e.g., phenethyl vs. phenyl groups) significantly modulate target affinity .
Computational Similarity Assessment
- Tanimoto Coefficient : Using molecular fingerprints (e.g., Morgan or MACCS keys), Compound A exhibits >80% similarity to other pyrimidopurines but <60% to imidazopyridines .
- Activity Cliffs: Minor structural changes (e.g., phenyl vs. phenethyl) can lead to drastic activity shifts, as seen in nitroimidazole derivatives . This highlights the need for empirical validation even for high-similarity compounds.
Research Findings and Implications
- Synthetic Accessibility : Compound A’s synthesis likely involves multi-step purine functionalization, akin to methods for analogous pyrimidopurines (e.g., adamantane-containing derivatives) .
- Cross-Reactivity Risks: Immunoassays targeting Compound A may show cross-reactivity with phenyl- or phenethyl-bearing analogues, necessitating stringent validation .
- Drug Design : The 2-phenylethyl group in Compound A offers a balance between lipophilicity and steric tolerance, making it a candidate for optimizing kinase inhibitors or epigenetic modulators .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
